

KIAA1363 Enzyme: A Foundational Research Guide for Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-AS 115

Cat. No.: B1156027

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The KIAA1363 enzyme, also known as Androgen Induced 1 (AIG1), Neutral Cholesterol Ester Hydrolase 1 (NCEH1), and Arylacetamide Deacetylase-Like 1 (AADACL1), is a multifunctional serine hydrolase localized to the endoplasmic reticulum.^{[1][2]} This enzyme plays a critical role in lipid metabolism, particularly in the hydrolysis of various bioactive lipids including 2-acetyl monoalkylglycerol ether (2-acetyl MAGE), cholesterol esters, and retinyl esters.^{[1][3][4]} Furthermore, KIAA1363 has been identified as a key enzyme in the detoxification of organophosphorus compounds. Its dysregulation, particularly its upregulation in numerous cancers, has positioned it as a promising therapeutic target.^{[1][5]} This technical guide provides a comprehensive overview of the foundational research on KIAA1363, including its biochemical properties, involvement in signaling pathways, and detailed experimental protocols for its study.

Introduction

KIAA1363 is a member of the arylacetamide deacetylase (AADAC) protein family and is characterized by an α/β -hydrolase fold containing a catalytic triad of Ser191, Asp348, and His378 in the murine enzyme.^[1] The enzyme's primary functions include the hydrolysis of the ester bond in various lipid molecules, thereby regulating their downstream signaling pathways.^{[1][6]} Its role in ether lipid metabolism, particularly the hydrolysis of 2-acetyl MAGE to MAGE, is crucial in the context of cancer progression, as it influences the levels of pro-tumorigenic lipids like alkyl-lysophosphatidic acid (alkyl-LPA).^[1] Additionally, its ability to hydrolyze and detoxify

organophosphates highlights its physiological importance in protecting against neurotoxic compounds.[\[1\]](#)[\[5\]](#) Given its elevated expression in several aggressive cancers and its role in promoting cancer cell migration and tumor growth, KIAA1363 has emerged as a significant target for the development of novel anti-cancer therapies.[\[1\]](#)[\[5\]](#)

Quantitative Data

Kinetic Parameters

The enzymatic activity of KIAA1363 has been characterized using both artificial and physiological substrates. The following table summarizes the available kinetic data.

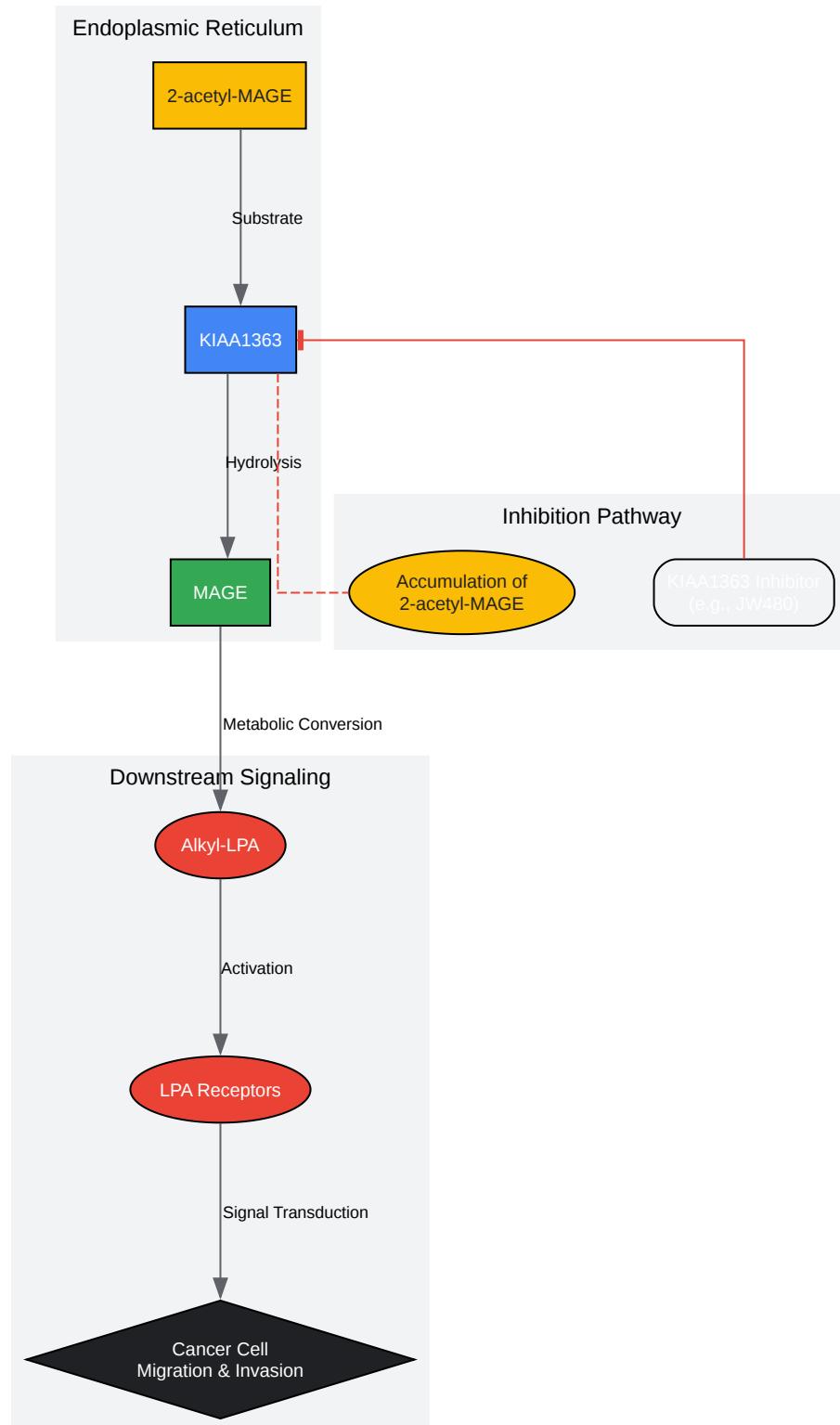
Substrate	Enzyme Source	Km	kcat	kinact/Ki	Reference
p-Nitrophenyl acetate (PNPA)	Recombinant human NCEH1	5.3 mM	4 s-1	-	[2]
Chlorpyrifos oxon (CPO)	Human KIAA1363 (overexpressed in COS7 cells)	-	-	$4.4 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	[7]
Paraoxon (PO)	Human KIAA1363 (overexpressed in COS7 cells)	-	-	$0.4 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	[7]

Inhibitor Potency

Several small molecule inhibitors targeting KIAA1363 have been developed and characterized. The half-maximal inhibitory concentrations (IC50) for some of these inhibitors are presented below.

Inhibitor	Target	IC50	Cell Line / Tissue	Reference
JW480	Human KIAA1363	12 nM	PC3 cell lysate	[8]
JW480	Murine KIAA1363	20 nM	Mouse brain membrane	[8]
AS115	KIAA1363	~10 μ M	Prostate cancer cells	[5]
Chlorpyrifos oxon (CPO)	KIAA1363	2 nM	-	[6]

Tissue Distribution


KIAA1363 exhibits a distinct tissue expression pattern, with high levels observed in specific organs.

Tissue	Relative Expression Level (Murine)	Reference
Kidney	High	[1] [9]
Brain	High	[1] [9]
Lung	High	[1] [9]
Heart	High	[1] [9]
Spinal Cord	Lower	[1]
Testis	Lower	[1]
Adrenal Gland	Present	[1]
Liver	Very Low / Undetectable (except in hepatic stellate cells)	[1] [9]
Adipose Tissue (White and Brown)	Very Low / Undetectable	[1]

Signaling Pathways

KIAA1363 is a central node in the ether lipid signaling pathway, which is increasingly recognized for its role in cancer biology. By hydrolyzing 2-acetyl MAGE, KIAA1363 initiates a cascade that leads to the production of important signaling molecules.

KIAA1363 in Ether Lipid Signaling

[Click to download full resolution via product page](#)

KIAA1363's role in the ether lipid signaling pathway.

Experimental Protocols

2-acetyl MAGE Hydrolase Activity Assay

This assay measures the enzymatic activity of KIAA1363 by quantifying the conversion of 2-acetyl MAGE to MAGE.

Materials:

- Cell lysates or purified enzyme
- 2-acetyl MAGE substrate (e.g., 100 μ M)[5]
- Internal standard (e.g., C12:0 MAGE, 10 nmol)[5]
- Quenching solution: 2:1 chloroform:methanol[5]
- Phosphate-buffered saline (PBS)
- LC-MS system

Protocol:

- Pre-treat cell lysates or purified enzyme with inhibitors or vehicle control (e.g., in situ for 4 hours in serum-free media or in vitro for 30 minutes at 37°C in PBS).[5]
- Initiate the reaction by adding 2-acetyl MAGE to the enzyme preparation in a total volume of 200 μ L.
- Incubate at room temperature for 30 minutes.[5]
- Quench the reaction by adding 600 μ L of 2:1 chloroform:methanol.[5]
- Add the internal standard.
- Extract the organic layer, dry it under nitrogen, and resuspend in a suitable solvent for LC-MS analysis.
- Quantify the product (e.g., C16:0 MAGE) relative to the internal standard using LC-MS.[5]

Retinyl Ester Hydrolase Activity Assay

This assay determines the ability of KIAA1363 to hydrolyze retinyl esters.

Materials:

- Cell or tissue lysates (1000 x g supernatant containing 50-100 µg protein)[[10](#)]
- Substrate: Retinyl palmitate (300 µM) emulsified with phosphatidylcholine (300 µM) in potassium phosphate buffer (100 mM, pH 7.5) containing 2% fatty acid-free BSA.[[10](#)][[11](#)][[12](#)]
- n-Hexane for extraction
- HPLC with fluorescence detection

Protocol:

- Incubate 100 µL of lysate with 100 µL of the retinyl palmitate substrate solution.
- Incubate at 37°C for 1 hour with constant shaking.[[10](#)]
- Stop the reaction and extract lipids with n-hexane.
- Analyze the retinol content in the extract by HPLC with fluorescence detection.[[11](#)]

Subcellular Fractionation

This protocol allows for the isolation of the endoplasmic reticulum-enriched fraction to study KIAA1363 localization.

Materials:

- Cultured cells
- Fractionation buffer
- Dounce homogenizer or syringe with a narrow-gauge needle
- Centrifuge and ultracentrifuge

Protocol:

- Harvest cells and resuspend in hypotonic lysis buffer.
- Lyse the cells by Dounce homogenization or by passing through a narrow-gauge needle.
- Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
- Transfer the supernatant to a new tube and perform a higher-speed centrifugation (e.g., 10,000 x g for 15 minutes) to pellet mitochondria.
- Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction (containing the ER).
- The resulting pellet is the ER-enriched fraction containing KIAA1363.

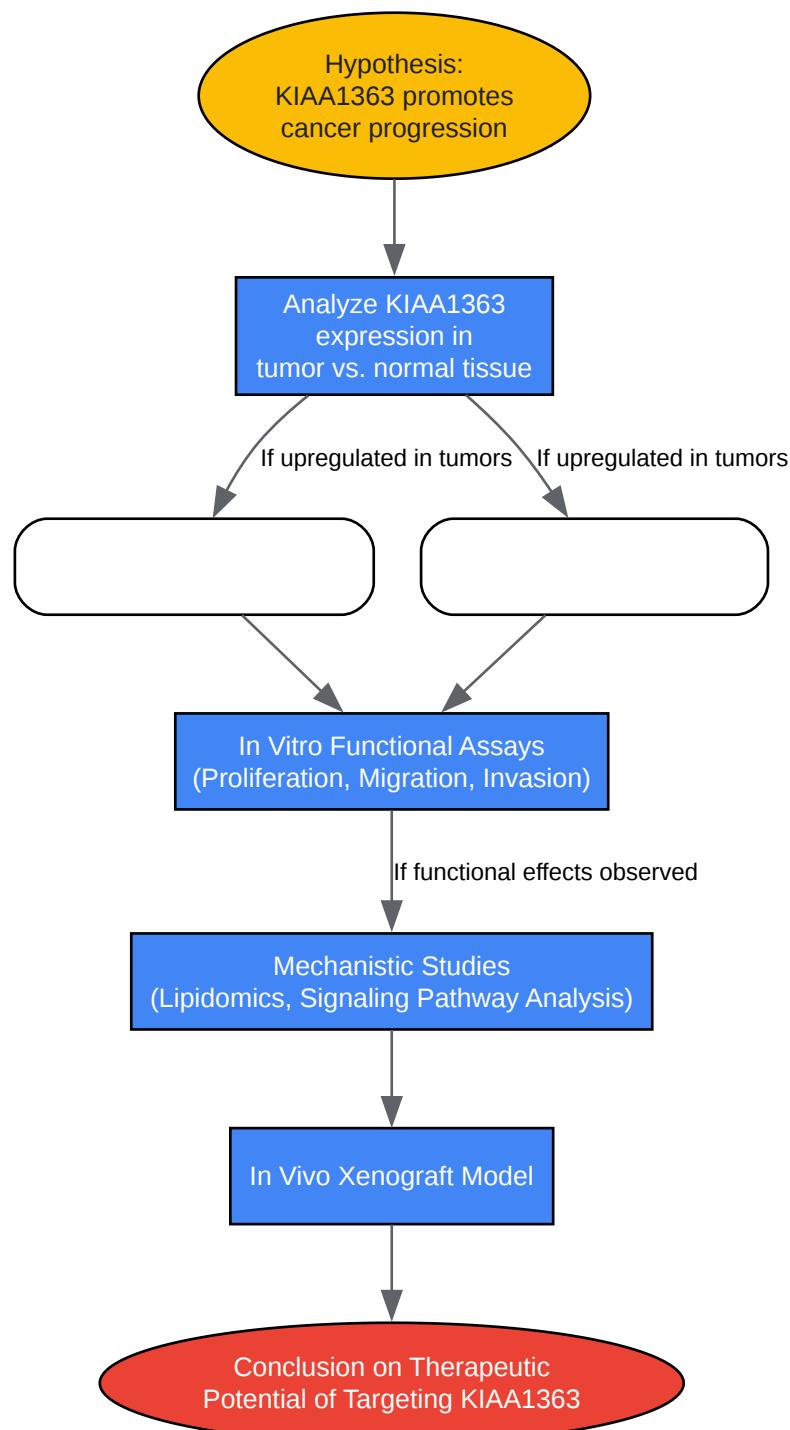
Immunofluorescence

This technique is used to visualize the subcellular localization of KIAA1363 within cells.

Materials:

- Cells grown on coverslips
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against KIAA1363
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- Mounting medium

- Fluorescence microscope

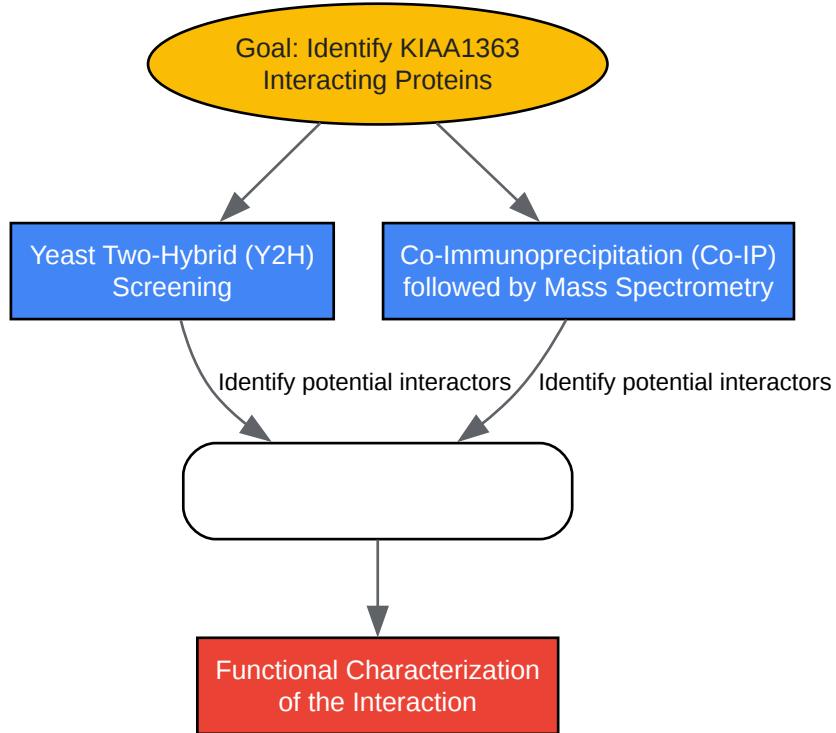

Protocol:

- Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash cells with PBS.
- Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash cells with PBS.
- Block non-specific binding with 5% BSA in PBS for 1 hour.
- Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
- Wash cells with PBS.
- Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
- Wash cells with PBS.
- Counterstain nuclei with DAPI for 5 minutes.
- Mount coverslips on slides with mounting medium.
- Visualize using a fluorescence microscope.

Experimental and Logical Workflows

Investigating KIAA1363 Function in Cancer

A logical workflow to elucidate the role of KIAA1363 in a specific cancer type is outlined below.



[Click to download full resolution via product page](#)

Workflow for studying KIAA1363's role in cancer.

Protein-Protein Interaction Discovery

While specific protein interactors of KIAA1363 are not well-documented, standard techniques can be employed for their discovery.

[Click to download full resolution via product page](#)

Workflow for discovering KIAA1363 protein interactions.

Conclusion

KIAA1363 is a multifaceted enzyme with significant implications for both normal physiology and disease, particularly cancer. Its role as a central regulator of ether lipid metabolism and its druggability make it an attractive target for therapeutic intervention. This guide provides a foundational understanding of KIAA1363, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and drug development efforts. Future investigations should focus on elucidating the full spectrum of its substrates, its protein-protein interaction network, and the precise mechanisms by which it contributes to cancer pathogenesis to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether lipid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Hydrolase KIAA1363 Inhibitor, JW480 | 1354359-53-7 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduced Esterification Rather Than Increased Hydrolysis Is Causative for Loss of Hepatic Retinoids Upon CCl₄ -Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KIAA1363 affects retinyl ester turnover in cultured murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KIAA1363 Enzyme: A Foundational Research Guide for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1156027#foundational-research-on-kiaa1363-enzyme>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com